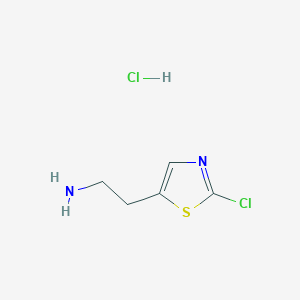

2-(2-Chlor-1,3-thiazol-5-yl)ethan-1-amin-hydrochlorid

Übersicht

Beschreibung

2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H8Cl2N2S and its molecular weight is 199.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ich habe eine Suche durchgeführt und mehrere wissenschaftliche Forschungsanwendungen für Verbindungen im Zusammenhang mit Thiazolen gefunden, die eine Kernstruktur mit „2-(2-Chlor-1,3-thiazol-5-yl)ethan-1-amin-hydrochlorid“ teilen. Im Folgenden finden Sie einige potenzielle Anwendungen, die in verschiedene Bereiche kategorisiert sind:

Arzneimittelforschung

Thiazole wurden in der Arzneimittelforschung aufgrund ihrer vielfältigen biologischen Aktivitäten eingesetzt. Sie können in Verbindungen integriert werden, die signifikante analgetische und entzündungshemmende Aktivitäten zeigen .

Organische Synthese

In der organischen Synthese dienen Thiazole als Bausteine für die Herstellung komplexerer Moleküle. Sie können in verschiedene Derivate mit potenzieller antifungaler Aktivität umgewandelt werden .

Chemische Biologie

In der chemischen Biologie können Thiazole mit biologischen Makromolekülen interagieren, biologische Prozesse beeinflussen und möglicherweise zu neuen therapeutischen Ansätzen führen .

Fluoreszenzbildgebung

Einige Thiazolderivate können aufgrund ihrer Fähigkeit, beim Anregen Licht auszustrahlen, als fluoreszierende Marker für die Bildgebung in der biologischen Forschung verwendet werden .

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, contributing to their broad spectrum of activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Biochemische Analyse

Biochemical Properties

2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring structure allows it to participate in nucleophilic and electrophilic substitution reactions, making it a versatile compound in biochemical assays. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby modulating cellular signaling pathways. Additionally, 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can bind to specific protein targets, altering their conformation and function .

Cellular Effects

The effects of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and overall cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can have sustained effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while still exerting its biochemical and cellular effects. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus or adverse effects become prominent. These findings highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, and amino acid metabolism. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and function. The distribution of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride within tissues is also dependent on its interaction with plasma proteins and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with specific proteins or lipids. The subcellular localization of 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can influence its biochemical properties and interactions, thereby modulating its overall cellular effects .

Biologische Aktivität

2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride (CAS No. 1803592-95-1) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article delves into its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of 2-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is CHClNS, with a molecular weight of 199.09 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClNS |

| Molecular Weight | 199.09 g/mol |

| CAS Number | 1803592-95-1 |

| SMILES | C1=C(SC(=N1)Cl)CCN |

| InChI Key | CJILRQDPFGETKS-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 2-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains.

Case Studies and Research Findings

-

Antibacterial Activity : A study reported that thiazole derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentration (MIC) values for related compounds ranged from 0.23 to 0.70 mg/mL against Bacillus cereus and Escherichia coli .

Compound MIC (mg/mL) Target Bacteria 3 0.23 - 0.70 Bacillus cereus 4 0.23 Escherichia coli 5 0.11 Staphylococcus aureus - Antifungal Activity : Another study assessed the antifungal properties of thiazole derivatives, showing promising results against fungi such as Candida albicans and Aspergillus species. The compounds exhibited MIC values as low as 0.11 mg/mL against T. viride, significantly outperforming traditional antifungal agents like ketoconazole .

- Antiparasitic Activity : The compound has also been evaluated for its efficacy against protozoan parasites such as Cryptosporidium. In vitro studies indicated that related thiazole derivatives possess moderate potency against C. parvum, with EC50 values around 2.1 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the thiazole ring or substituents can significantly influence potency and selectivity.

Key Observations

Eigenschaften

IUPAC Name |

2-(2-chloro-1,3-thiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S.ClH/c6-5-8-3-4(9-5)1-2-7;/h3H,1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMQOOLKBSARDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.